molecular formula C10H19NO2 B2886526 Methyl 1-aMino-4-ethylcyclohexanecarboxylate CAS No. 1094555-70-0

Methyl 1-aMino-4-ethylcyclohexanecarboxylate

Cat. No.: B2886526
CAS No.: 1094555-70-0
M. Wt: 185.267
InChI Key: DQNFTVRKJDPGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-aMino-4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aMino-4-ethylcyclohexanecarboxylate typically involves the esterification of 1-amino-4-ethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aMino-4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Methyl 1-nitro-4-ethylcyclohexanecarboxylate.

    Reduction: Methyl 1-aMino-4-ethylcyclohexanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-aMino-4-ethylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-aMino-4-ethylcyclohexanecarboxylate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various pathways in the body.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-aMino-4-methylcyclohexanecarboxylate
  • Methyl 1-aMino-4-propylcyclohexanecarboxylate
  • Methyl 1-aMino-4-isopropylcyclohexanecarboxylate

Uniqueness

Methyl 1-aMino-4-ethylcyclohexanecarboxylate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 1-amino-4-ethylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-8-4-6-10(11,7-5-8)9(12)13-2/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNFTVRKJDPGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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